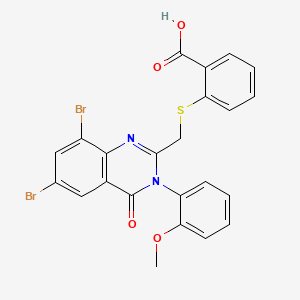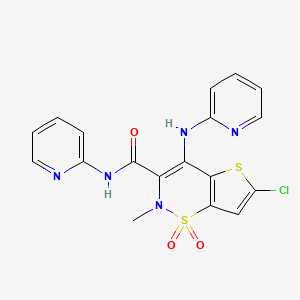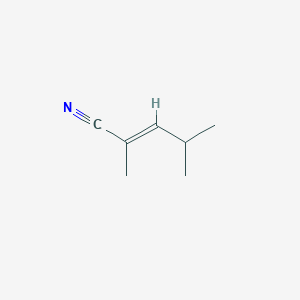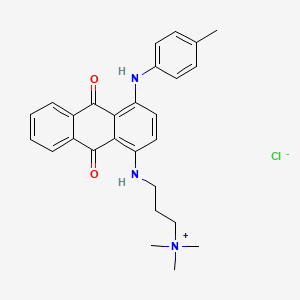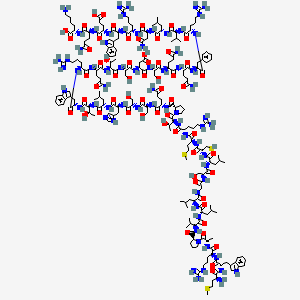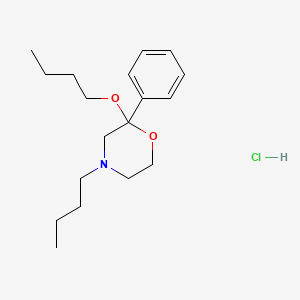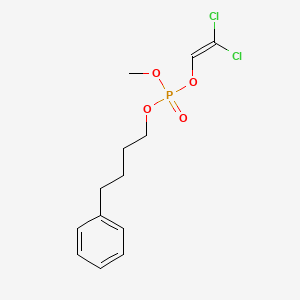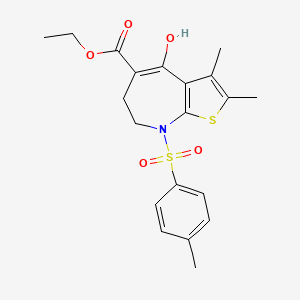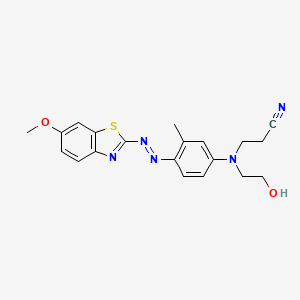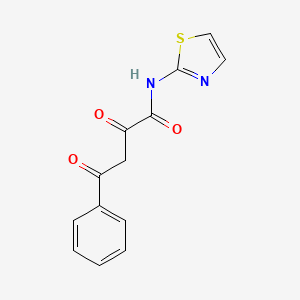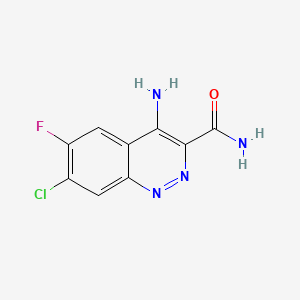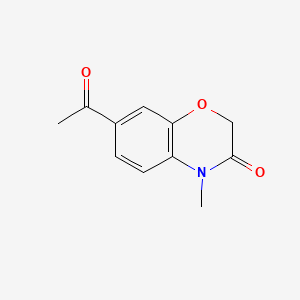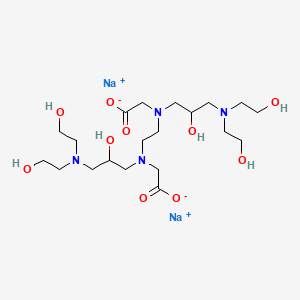
Disodium N,N'-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) is a complex organic compound known for its versatile applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and amino groups, making it highly reactive and suitable for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) typically involves the reaction of ethylenediamine with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient mixing to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) involves its ability to form stable complexes with metal ions. This chelating property allows it to interact with various molecular targets and pathways, influencing biochemical processes and enhancing the stability of metal-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N,N’-Bis(salicylidene)ethylenediamine
- Ethylenediamine-N,N’-diacetic acid
Uniqueness
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) stands out due to its unique combination of hydroxyl and amino groups, which provide enhanced reactivity and versatility in various applications. Its ability to form stable complexes with metal ions makes it particularly valuable in fields such as chemistry and medicine.
Eigenschaften
CAS-Nummer |
94134-74-4 |
|---|---|
Molekularformel |
C20H40N4Na2O10 |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
disodium;2-[[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl]-[2-[[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl]-(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C20H42N4O10.2Na/c25-7-3-21(4-8-26)11-17(29)13-23(15-19(31)32)1-2-24(16-20(33)34)14-18(30)12-22(5-9-27)6-10-28;;/h17-18,25-30H,1-16H2,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI-Schlüssel |
CUMVYBHVZYBJEY-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN(CC(CN(CCO)CCO)O)CC(=O)[O-])N(CC(CN(CCO)CCO)O)CC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


